N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring two critical substituents:
- A 3-fluorophenyl group attached to the carboxamide at position 2 of the thiophene ring.
- An N-methyl-4-methylbenzenesulfonamido group at position 3, which introduces a para-methyl-substituted sulfonamide (tosyl group).
This compound’s structural framework is analogous to several bioactive molecules, including antiparasitic agents and Smoothened (SMO) receptor modulators .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-6-8-16(9-7-13)27(24,25)22(2)17-10-11-26-18(17)19(23)21-15-5-3-4-14(20)12-15/h3-12H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDGOFUYPSPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize output.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research has shown that thiophene derivatives exhibit promising anticancer properties. The compound has undergone evaluation using the National Cancer Institute protocols, demonstrating significant activity against a range of cancer cell lines. For instance, compounds structurally related to thiophene-2-carboxamide have shown mean growth inhibition (GI) values indicating their potential as anticancer agents .
Key Findings:
- In vitro studies indicate that modifications in the thiophene structure can enhance anticancer efficacy.
- The compound's activity is linked to its ability to inhibit specific cellular pathways involved in cancer proliferation.
Antibacterial Properties
Studies have highlighted the antibacterial potential of thiophene derivatives against both Gram-positive and Gram-negative bacteria. The presence of substituents on the thiophene ring significantly influences antibacterial activity.
Case Study:
A series of synthesized thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. Compounds with amino substitutions exhibited higher antibacterial activity compared to their hydroxyl or methyl counterparts .
Antioxidant Activity
The antioxidant properties of thiophene derivatives have also been explored. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases.
Experimental Results:
Using the ABTS method, certain derivatives demonstrated significant inhibition rates, suggesting their utility in formulations aimed at combating oxidative damage .
Synthesis Methodologies
The synthesis of N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide involves several steps, typically starting from commercially available precursors. The synthetic routes often include:
- Formation of Thiophene Ring : Utilizing cyclization reactions involving appropriate aryl and sulfur-containing reagents.
- Amidation Reactions : Introducing the sulfonamide group through nucleophilic substitution methods.
- Fluorination : Employing fluorinating agents to achieve the desired fluorinated phenyl group.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Variations in substituents can lead to significant differences in biological activity.
| Substituent Type | Activity Level | Comments |
|---|---|---|
| Amino Group | High | Enhanced antibacterial and anticancer properties |
| Hydroxyl Group | Moderate | Lower activity compared to amino derivatives |
| Methyl Group | Low | Minimal impact on biological activity |
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations
A. Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl : The target compound’s 3-fluorophenyl group may offer improved metabolic stability and binding affinity compared to chlorophenyl analogs (e.g., ’s compound with 3-chlorophenyl) due to fluorine’s electronegativity and smaller size .
C. Pharmacological Potential
- However, the absence of direct activity data for the target compound necessitates further testing .
Biological Activity
Chemical Structure
The chemical structure of N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide includes a thiophene ring substituted with a carboxamide group and a sulfonamide moiety. The presence of the fluorine atom and methyl groups contributes to its unique properties.
Molecular Formula and Weight
- Molecular Formula : C15H16F N3O2S
- Molecular Weight : 305.37 g/mol
Research indicates that compounds similar to N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may act as inhibitors of certain enzymes or receptors involved in disease pathways. The sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to therapeutic effects.
Antimicrobial Activity
A study published in Phosphorus, Sulfur, and Silicon and the Related Elements evaluated the antimicrobial activity of related sulfonamide compounds. It was found that these compounds exhibited significant activity against various bacterial strains, suggesting that N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may also possess similar properties .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation .
Case Studies
- Case Study 1 : A study on a related compound demonstrated its efficacy in reducing inflammation in animal models of arthritis. The results indicated a significant decrease in swelling and pain, attributed to the inhibition of inflammatory mediators.
- Case Study 2 : In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, suggesting potential applications in oncology.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves thiophene ring formation (e.g., cyclization of dicarbonyl compounds with sulfur), followed by sulfonamide coupling. Key steps include:
- Sulfonamide introduction : Reacting thiophene intermediates with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
- Fluorophenyl coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the 3-fluorophenyl group.
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) critically impact reaction efficiency. For example, higher temperatures accelerate sulfonamide coupling but may degrade sensitive intermediates .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiophene ring and sulfonamide substitution (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.1) and detects impurities .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the thiophene-carboxamide moiety .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK1) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
- Microbial Susceptibility : Broth microdilution for antimicrobial activity (MIC values) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Compare analogues via:
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability and target binding (e.g., fluorine’s electrostatic interactions with kinase ATP pockets) .
- Bulkier Substituents : Introduce steric hindrance to reduce off-target effects. Computational docking (AutoDock Vina) predicts binding modes .
- Case Study : Replacing 3-fluorophenyl with 4-methoxyphenyl in related compounds reduced cytotoxicity by 40% in HeLa cells .
Q. How can contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate suspected targets (e.g., MAPK1) .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to receptors vs. enzymes .
- Pathway Analysis : RNA sequencing identifies differentially expressed genes post-treatment to map signaling cascades .
Q. What computational strategies predict its pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (2.8), suggesting moderate blood-brain barrier permeability .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk via cytochrome P450 inhibition .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
